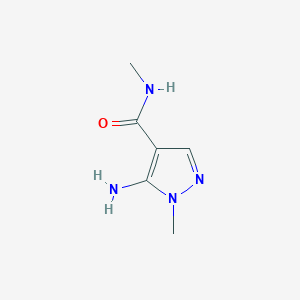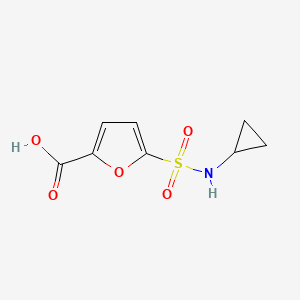![molecular formula C10H15N3 B1519237 4-[Ethyl(methyl)amino]benzene-1-carboximidamide CAS No. 1094944-38-3](/img/structure/B1519237.png)
4-[Ethyl(methyl)amino]benzene-1-carboximidamide
Descripción general
Descripción
4-[Ethyl(methyl)amino]benzene-1-carboximidamide, also known as Ethyl-methylamino-carboximidamide (EMAC), is a chemical compound. It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of 4-[Ethyl(methyl)amino]benzene-1-carboximidamide is C10H15N3. Its molecular weight is 177.25 g/mol. The InChI code is 1S/C10H15N3/c1-3-13(2)9-6-4-8(5-7-9)10(11)12/h4-7H,3H2,1-2H3,(H3,11,12) .Physical And Chemical Properties Analysis
4-[Ethyl(methyl)amino]benzene-1-carboximidamide is a powder . The storage temperature is room temperature .Aplicaciones Científicas De Investigación
Polymer Science and Materials
- Synthesis and Characterization of Novel Aromatic Polyimides : New diamines, including derivatives similar to "4-[Ethyl(methyl)amino]benzene-1-carboximidamide," were synthesized and polymerized to produce polyimides. These polymers exhibited solubility in organic solvents and showed high thermal stability, with degradation temperatures ranging from 240°C to 550°C and glass transition temperatures (Tg) between 168°C and 254°C. Such materials have potential applications in the electronics and aerospace industries due to their excellent thermal and chemical resistance (Butt et al., 2005).
Cancer Research
- Discovery of New Apoptosis-Inducing Agents for Breast Cancer : Research involving the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a compound structurally related to "4-[Ethyl(methyl)amino]benzene-1-carboximidamide," led to the discovery of agents showing significant antiproliferative potential against MCF-7 breast cancer cell lines. One compound induced apoptosis with a 26.86% reduction in cell viability, highlighting the potential for developing new chemotherapeutic agents (Gad et al., 2020).
Enzymatic Activity and Bioconjugation
- Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media : The study investigated the amide formation between carboxylic acids and amines, employing compounds similar to "4-[Ethyl(methyl)amino]benzene-1-carboximidamide." This research is crucial for understanding bioconjugation mechanisms in drug development and biomaterials science, providing insights into the efficiency and selectivity of carbodiimide-mediated reactions in aqueous media (Nakajima & Ikada, 1995).
Safety And Hazards
Propiedades
IUPAC Name |
4-[ethyl(methyl)amino]benzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-3-13(2)9-6-4-8(5-7-9)10(11)12/h4-7H,3H2,1-2H3,(H3,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AASPYQTZAUYOJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C1=CC=C(C=C1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[Ethyl(methyl)amino]benzene-1-carboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1519154.png)






![Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate](/img/structure/B1519165.png)





